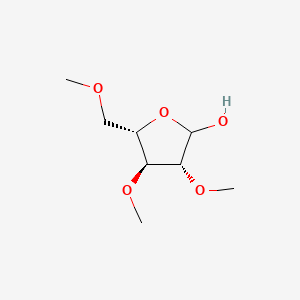

2,3,5-tri-O-methyl-l-arabinofuranose

Description

Properties

CAS No. |

18463-35-9 |

|---|---|

Molecular Formula |

C8H16O5 |

Molecular Weight |

192.211 |

IUPAC Name |

(3R,4S,5S)-3,4-dimethoxy-5-(methoxymethyl)oxolan-2-ol |

InChI |

InChI=1S/C8H16O5/c1-10-4-5-6(11-2)7(12-3)8(9)13-5/h5-9H,4H2,1-3H3/t5-,6-,7+,8?/m0/s1 |

InChI Key |

ZYQHITWNMGDTCD-QBARFFCXSA-N |

SMILES |

COCC1C(C(C(O1)O)OC)OC |

Synonyms |

2-O,3-O,5-O-Trimethyl-L-arabinofuranose |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares 2,3,5-tri-O-methyl-L-arabinofuranose with structurally related arabinofuranose derivatives:

Key Observations:

- Substituent Effects: Methyl groups are smaller and less sterically hindering than benzyl or benzoyl groups, making this compound more soluble in polar solvents. Benzyl and benzoyl groups are bulkier, enhancing stability during synthetic reactions but requiring harsher deprotection conditions (e.g., hydrogenolysis for benzyl, alkaline hydrolysis for benzoyl) .

- Synthetic Utility: Benzylated (e.g., 2,3,5-tri-O-benzyl-D-arabinofuranose) and benzoylated derivatives are critical intermediates in oligosaccharide synthesis, as they protect hydroxyl groups during glycosylation . Methylation, in contrast, is primarily analytical, preserving native linkage information for polysaccharide characterization .

Reactivity and Stability

- Methylated Derivatives: The methyl groups in this compound are stable under acidic and basic conditions, making the compound ideal for hydrolysis-based structural studies .

- Acetylated Derivatives : Acetyl groups are labile under basic conditions, allowing selective deprotection during stepwise synthesis .

- Fluorinated Analogs: highlights 2-deoxy-2-fluoro derivatives (e.g., 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-L-arabinofuranose), where fluorine substitution alters electronic properties and enhances metabolic stability for antiviral applications .

Research Findings and Data

Table 2: Comparative Physicochemical Properties

Preparation Methods

Fischer Glycosylation for Anomeric Protection

The synthesis begins with L-arabinose, which undergoes Fischer glycosylation in methanolic HCl to form methyl α-L-arabinofuranoside. This step protects the anomeric hydroxyl group (C1) as a methyl glycoside, leaving the C2, C3, and C5 hydroxyls exposed. The reaction proceeds via acid-catalyzed cyclization, favoring the furanose form due to thermodynamic control in methanol.

Key Reaction Conditions

Methylation of C2, C3, and C5 Hydroxyls

The exposed hydroxyls at C2, C3, and C5 are methylated using methyl iodide (MeI) in the presence of a strong base. Silver oxide (Ag₂O) or sodium hydride (NaH) in dimethylformamide (DMF) facilitates exhaustive methylation.

Procedure

Deprotection of the Anomeric Position

The methyl glycoside is hydrolyzed under mild acidic conditions to yield free 2,3,5-tri-O-methyl-L-arabinofuranose.

Conditions

Direct Permethylation of L-Arabinose

Hakomori Permethylation

This one-pot method employs methyl iodide and sodium hydride in dimethyl sulfoxide (DMSO) to methylate all free hydroxyl groups. The reaction favors the furanose form, selectively targeting C2, C3, and C5.

Procedure

-

L-Arabinose (1 equiv) is dissolved in anhydrous DMSO.

-

NaH (5 equiv) is added under nitrogen, followed by MeI (10 equiv).

-

The mixture is stirred at 25°C for 6 hours.

Limitations

-

Over-methylation may occur if the pyranose or open-chain forms dominate.

Stepwise Protection-Methylation Strategy

Benzoylation of C1, C3, and C5

L-Arabinose is converted to 1,3,5-tri-O-benzoyl-α-L-arabinofuranose using benzoyl chloride in pyridine. This protects C1, C3, and C5, leaving C2 hydroxyl exposed.

Methylation of C2 Hydroxyl

The free C2 hydroxyl is methylated with MeI and Ag₂O, yielding 1,3,5-tri-O-benzoyl-2-O-methyl-α-L-arabinofuranose.

Deprotection and Subsequent Methylation

Benzoyl groups are removed via Zemplén transesterification (NaOMe/MeOH), and the resulting 2-O-methyl-L-arabinofuranose undergoes permethylation as in Section 2.1.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Glycosylation | 3 | 70–85 | High anomeric control | Multi-step, time-intensive |

| Hakomori Permethylation | 1 | 70–80 | One-pot, rapid | Risk of over-methylation |

| Stepwise Protection | 4 | 50–60 | Selective methylation | Low overall yield, complex purification |

Optimization and Industrial Scalability

Catalyst Screening

Silver oxide outperforms NaH in methylation reactions, providing higher regioselectivity and reduced side products.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2,3,5-tri-O-methyl-L-arabinofuranose from L-arabinose, and how are regioselective methylation challenges addressed?

- Methodological Answer : The synthesis typically involves protecting hydroxyl groups to direct methylation. For example, L-arabinose can first undergo benzoylation or acetylation to block specific positions. Methylation is achieved using methyl iodide (CH₃I) and a base (e.g., NaH) in anhydrous conditions. Regioselectivity is controlled by steric hindrance and reaction kinetics. After methylation, deprotection (e.g., catalytic hydrogenation for benzyl groups or acidic hydrolysis for acetyl groups) yields the final product. NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) are critical for verifying methylation sites and purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 2,3,5-tri-O-methyl-L-arabinofuranose?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve methyl group positions and anomeric configuration. For example, methyl protons appear as singlets (~δ 3.3–3.5 ppm), while anomeric protons show distinct coupling patterns (e.g., α/β anomers) .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.

- Chromatography : HPLC or TLC with appropriate solvent systems (e.g., petroleum ether/EtOAc) identifies impurities .

Q. How is 2,3,5-tri-O-methyl-L-arabinofuranose used in methylation analysis of plant polysaccharides?

- Methodological Answer : In polysaccharide structural studies, the compound is a hydrolysis product of fully methylated arabinoxylan. After permethylation and acid hydrolysis, free hydroxyl groups indicate branching points. For instance, 2,3,5-tri-O-methyl-L-arabinofuranose signifies terminal arabinofuranose residues, while 3,5-di-O-methyl derivatives indicate substitution at C-2. GC-MS analysis of the hydrolyzed methylated sugars reveals linkage patterns .

Advanced Research Questions

Q. What strategies optimize regioselective methylation of L-arabinofuranose derivatives to minimize side reactions?

- Methodological Answer :

- Protection-Deprotection : Use temporary protecting groups (e.g., benzyl, acetyl) to block undesired hydroxyls. For example, benzylation at C-2, C-3, and C-5 allows selective methylation at C-4 in a later step .

- Catalytic Control : Tetrabutylammonium iodide (TBAI) promotes intramolecular cyclization in thioarabinosides, reducing byproducts .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity. Lower temperatures favor kinetic products (e.g., α-anomers), while prolonged heating favors thermodynamic stability .

Q. How can 2,3,5-tri-O-methyl-L-arabinofuranose be functionalized for glycoconjugate synthesis, and what challenges arise in stereochemical control?

- Methodological Answer :

- Glycosylation : Use trichloroacetimidate donors (e.g., 1-O-imidate derivatives) activated by BF₃·OEt₂. Stereochemistry (α/β) is influenced by solvent (e.g., CH₂Cl₂ for β-selectivity) and temperature .

- Thio-modifications : Introduce sulfur at C-4 via dithioacetal intermediates, enabling nucleoside analog synthesis. Debenzylation with BBr₃ removes protecting groups without altering the thio-sugar core .

- Challenges : Anomeric oxidation and side reactions during deprotection require careful monitoring via TLC and iterative purification (e.g., column chromatography) .

Q. In polysaccharide linkage analysis, how do contradictory methylation data involving 2,3,5-tri-O-methyl-L-arabinofuranose arise, and how are they resolved?

- Methodological Answer : Contradictions may stem from incomplete methylation or partial hydrolysis. To resolve:

- Validation : Repeat methylation with deuterated reagents (e.g., CD₃I) and compare NMR profiles.

- Enzymatic Digestion : Use arabinanases or arabinofuranosidases to cleave specific linkages, confirming terminal vs. internal residues.

- Cross-Validation : Combine methylation analysis with MALDI-TOF-MS/MS to detect oligosaccharide fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.